(1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
(1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid is a chiral compound with a bicyclic structure. This compound is notable for its unique three-dimensional framework, which makes it an interesting subject for various chemical and biological studies. The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing (1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of asymmetric synthesis and catalysis are likely employed to ensure high yield and enantioselectivity. The use of chiral auxiliaries and ligands in transition-metal catalysis is a common approach in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the carboxylic acid group yields an alcohol .
Scientific Research Applications
(1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism by which (1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Camphor: A bioactive natural product containing a bicyclo[2.2.1]heptane scaffold.
Sordarins: Another group of bioactive compounds with a similar bicyclic structure.
Bornanesultam: A well-known chiral auxiliary used in asymmetric synthesis.
Uniqueness
What sets (1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid apart from these similar compounds is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. Its enantioselective synthesis and versatile functionalization make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(1S,2R,4S)-2-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-6-3-5-1-2-8(6,4-5)7(10)11/h5-6,9H,1-4H2,(H,10,11)/t5-,6-,8+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLXGAINUPBXNF-JKMUOGBPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CC2O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2(C[C@H]1C[C@H]2O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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